molecular formula C8H5FN2O2 B1343668 6-Fluoro-1H-indazole-4-carboxylic acid CAS No. 848678-59-1

6-Fluoro-1H-indazole-4-carboxylic acid

Cat. No.: B1343668
CAS No.: 848678-59-1
M. Wt: 180.14 g/mol
InChI Key: UFBWVTXZGFDDLU-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the indazole ring. It is a solid compound with a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol .

Mechanism of Action

Target of Action

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .

Pharmacokinetics

The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 6-fluoro-1H-indazole, which is then oxidized to yield this compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate under an oxygen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indazole-4-carboxylic acid is unique due to the presence of the fluorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWVTXZGFDDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646380
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-59-1
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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